molecular formula C9H19NO2S B594762 Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) CAS No. 134362-19-9

Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)

Cat. No.: B594762
CAS No.: 134362-19-9
M. Wt: 205.32 g/mol
InChI Key: XICWIXHBBILNLD-UHFFFAOYSA-N
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Description

The compound Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI) is a tert-butyl (Boc)-protected carbamate featuring a 2-mercapto-1,1-dimethylethyl substituent. This structure includes a thiol (-SH) group attached to a tert-butyl moiety, making it distinct from other Boc-protected carbamates. Boc groups are widely used in organic synthesis, particularly for amine protection in peptides and pharmaceuticals .

Properties

CAS No.

134362-19-9

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

tert-butyl N-(2-methyl-1-sulfanylpropan-2-yl)carbamate

InChI

InChI=1S/C9H19NO2S/c1-8(2,3)12-7(11)10-9(4,5)6-13/h13H,6H2,1-5H3,(H,10,11)

InChI Key

XICWIXHBBILNLD-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)NC(C)(C)CS

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(C)CS

Synonyms

Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester typically involves the reaction of tert-butyl chloroformate with 2-mercapto-1,1-dimethylethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:

tert-Butyl chloroformate+2-mercapto-1,1-dimethylethylamineCarbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester\text{tert-Butyl chloroformate} + \text{2-mercapto-1,1-dimethylethylamine} \rightarrow \text{Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester} tert-Butyl chloroformate+2-mercapto-1,1-dimethylethylamine→Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbamate group can be reduced to form amines.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products

    Oxidation: Disulfides and sulfoxides.

    Reduction: Amines and alcohols.

    Substitution: Carbamates and esters.

Scientific Research Applications

Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is used in various scientific research applications:

    Chemistry: As a protecting group for amines in organic synthesis.

    Biology: In the study of enzyme mechanisms and protein modifications.

    Medicine: Potential use in drug development as a prodrug.

    Industry: Used in the synthesis of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester involves the formation of stable carbamate and mercapto intermediates. These intermediates can interact with various molecular targets, including enzymes and proteins, leading to modifications that alter their activity and function.

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name (9CI) Substituent Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound 2-Mercapto-1,1-dimethylethyl C₉H₁₉NO₂S 217.32 Thiol (-SH), Boc ester
Carbamic acid, (1,2,3,4-tetrahydro-8-quinolinyl)- Tetrahydroquinolinyl C₁₄H₂₀N₂O₂ 248.32 Cyclic amine, Boc ester
Carbamic acid, (2-cyano-4-pyridinyl)- Cyano-pyridinyl C₁₁H₁₃N₃O₂ 219.24 Cyano (-CN), Boc ester
Carbamic acid, [(methylsulfonyl)oxy]- Methylsulfonyloxy C₆H₁₃NO₅S 211.24 Sulfonate, Boc ester

Key Observations :

  • The thiol group in the target compound introduces sulfur, increasing molecular weight compared to non-sulfur analogs (e.g., C₆H₁₃NO₅S vs. C₁₁H₁₃N₃O₂).
  • Electron-withdrawing groups like -CN () or sulfonate () alter reactivity compared to the electron-rich thiol group.

Key Observations :

  • Thiol-containing compounds (e.g., target) are prone to oxidation and may release toxic gases (e.g., H₂S) under decomposition .
  • The tetrahydroquinolinyl analog () has documented respiratory toxicity, whereas the target compound’s hazards are extrapolated from thiol reactivity.

Key Observations :

  • The Boc group in the target compound is widely used for amine protection , analogous to and .
  • The thiol group could enable disulfide bond formation in peptides or act as a nucleophile in coupling reactions.

Research Findings and Data Gaps

  • Synthesis Routes : While Boc-protected carbamates are typically synthesized using tert-butyl chloroformate, the target compound’s thiol group may require specialized conditions to prevent oxidation .
  • Stability: Thiols are less stable than hydroxy or amino analogs; storage under nitrogen or with stabilizers (e.g., BHT) is recommended .
  • Data Gaps: No direct evidence exists for the target compound’s CAS number, exact hazards, or crystallographic data. Further studies are needed to confirm its reactivity and applications.

Biological Activity

Carbamic acid, (2-mercapto-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (9CI), is a compound of significant interest in biological and medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential pharmacological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol
  • CAS Number : 131971-65-8
  • IUPAC Name : tert-butyl N-(2-methylprop-1-enyl)carbamate

These properties make it a suitable candidate for various applications in medicinal chemistry and biochemistry.

Biological Activity Overview

The biological activity of carbamic acid derivatives, particularly those containing the mercapto group, has been widely studied. Research indicates that these compounds exhibit a range of pharmacological properties, including:

  • Antimicrobial Activity : Many carbamic acid derivatives show significant antimicrobial effects against various bacterial strains.
  • Antioxidant Activity : They possess the ability to scavenge free radicals, contributing to their potential use in preventing oxidative stress-related diseases.
  • Enzyme Inhibition : Certain derivatives inhibit key enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of Escherichia coli, Staphylococcus aureus
AntioxidantScavenging of hydroxyl and DPPH radicals
Enzyme InhibitionInhibition of acyl coenzyme A cholesterol acyltransferase

Antimicrobial Properties

Research has demonstrated that carbamic acid derivatives exhibit potent antimicrobial activity. For instance, studies have reported significant inhibition zones against pathogens such as Escherichia coli and Candida albicans. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

Antioxidant Mechanisms

The antioxidant capacity of carbamic acid derivatives is attributed to their ability to donate electrons and neutralize free radicals. This activity is crucial for protecting cells from oxidative damage. A study employing DPPH and hydroxyl radical scavenging assays confirmed the efficacy of these compounds in reducing oxidative stress markers in vitro.

Enzyme Inhibition Studies

Carbamic acid derivatives have been identified as inhibitors of several key enzymes. For example, they have shown to inhibit acyl coenzyme A cholesterol acyltransferase, which plays a role in cholesterol metabolism. This inhibition could potentially lead to therapeutic applications in managing hyperlipidemia.

Case Studies

  • In Vivo Studies on Antimicrobial Efficacy :
    A study evaluated the efficacy of a specific carbamic acid derivative in a mouse model infected with Staphylococcus aureus. Results indicated a significant reduction in bacterial load compared to control groups, suggesting potential for therapeutic use in treating infections.
  • Antioxidant Activity Assessment :
    In another study, the antioxidant activity was assessed using various concentrations of the compound against standard antioxidants like ascorbic acid. The results indicated that at higher concentrations, the compound exhibited comparable antioxidant efficacy.

Q & A

What are the optimal reaction conditions and purification techniques for synthesizing this compound with high yield and purity?

Methodological Answer:
Synthesis of carbamic acid derivatives often involves amine-carbonyl reactions or CO₂ utilization. For this compound, a stereoselective approach may employ sodium borohydride in a solvent mixture (e.g., alcohol/halogenated solvent) at low temperatures (-15°C to 0°C) to achieve >78% yield and >99% chiral purity . Purification typically requires chromatography (e.g., silica gel) or recrystallization using solvents like ethanol or hexane. Monitor reaction progress via TLC or HPLC to optimize intermediate isolation .

How can researchers reconcile conflicting toxicity data reported in safety data sheets (SDS) for this compound?

Methodological Answer:
Discrepancies in SDS (e.g., missing GHS classifications or toxicity thresholds) necessitate cross-referencing multiple sources and validating data through:

  • In vitro assays : Use cell viability tests (e.g., MTT assay) to assess acute oral toxicity (classified as Category 4 in some SDS) .
  • Comparative analysis : Compare with structurally similar carbamates (e.g., tert-butyl esters) to infer hazards like skin/eye irritation (Category 2A) .
  • Consult regulatory guidelines : Apply OECD Test Guidelines 430 (skin corrosion) or 437 (eye irritation) to fill data gaps .

What experimental strategies are recommended to evaluate the compound’s stability under varying storage and reaction conditions?

Methodological Answer:

  • Thermal stability : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
  • Hydrolytic stability : Expose the compound to buffered solutions (pH 3–9) and monitor degradation via HPLC-MS. Nitropropyl analogs, for example, may decompose under acidic conditions .
  • Light sensitivity : Perform photostability studies (ICH Q1B guidelines) using UV/Vis spectroscopy to detect photodegradation products .

Which advanced analytical techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm the tert-butyl ester group (δ ~1.2 ppm for methyl protons) and thiol moiety (δ ~1.6 ppm for -SH) .
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out impurities.
  • X-ray crystallography : Resolve stereochemical ambiguities, especially for chiral centers introduced during synthesis .

How can mechanistic studies elucidate the role of the thiol group in this compound’s reactivity during organic synthesis?

Methodological Answer:

  • Thiol-specific probes : Use Ellman’s reagent (DTNB) to quantify free thiol groups and track reactivity in nucleophilic substitutions .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian) to map electron density around the thiol group and predict sites for oxidation or disulfide formation.
  • Isotopic labeling : Introduce deuterium at the thiol position to study kinetic isotope effects in reactions like Michael additions .

What protocols ensure safe handling of this compound given its potential respiratory and dermal hazards?

Methodological Answer:

  • Engineering controls : Use fume hoods with ≥0.5 m/s face velocity to minimize inhalation exposure (respiratory irritation, Category 3) .
  • Personal protective equipment (PPE) : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles to prevent skin/eye contact .
  • Decontamination : Neutralize spills with 5% sodium bicarbonate solution, followed by adsorption using vermiculite .

How can this compound be applied as a precursor in medicinal chemistry or drug development?

Methodological Answer:

  • Prodrug design : Exploit the tert-butyl ester as a protecting group for thiols in peptide synthesis (e.g., cysteine analogs) .
  • Targeted delivery : Conjugate the thiol moiety to drug candidates via disulfide linkages for redox-responsive release in cancer therapeutics .
  • Enzyme inhibition : Screen derivatives for inhibitory activity against cysteine proteases (e.g., caspases) using fluorogenic substrates .

What strategies address contradictions in reported solubility and reactivity data across different studies?

Methodological Answer:

  • Standardized protocols : Replicate solubility tests (e.g., shake-flask method) in controlled solvents (DMSO, ethanol) at 25°C .
  • Interlaboratory validation : Collaborate with external labs to compare reactivity data (e.g., hydrolysis rates) under identical conditions .
  • Meta-analysis : Aggregate data from patents and journals to identify consensus properties (e.g., logP, pKa) .

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